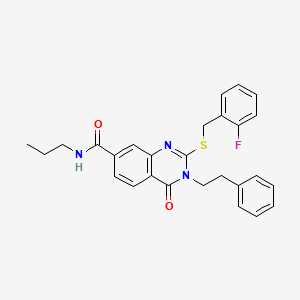

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTZNRQJFAUUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, depending on their specific targets.

Biological Activity

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline backbone with several functional groups that enhance its biological activity. The presence of a fluorinated benzyl group, a phenethyl moiety, and a propyl amine side chain contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClFN3O2S |

| Molecular Weight | 510.02 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of kinases and modulation of apoptosis pathways.

- Antimicrobial Properties : Some quinazoline compounds demonstrate significant antimicrobial activity against bacteria and fungi.

- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory responses, potentially useful in treating chronic inflammatory diseases.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

- Kinase Inhibition : Similar quinazoline compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune responses.

- Apoptosis Induction : By modulating apoptotic pathways, this compound could promote cell death in cancer cells.

Study 1: Anticancer Activity

A study investigating the anticancer properties of related quinazoline derivatives demonstrated that compounds with similar structural features effectively inhibited the growth of breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.

Study 2: Antimicrobial Efficacy

In another study, quinazoline derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Aminopropyl)-9-fluoroquinazolinone | Fluorine substitution; amino propyl group | Anticancer activity |

| 6-Fluoroquinazolinone | Fluorine substitution; simple quinazoline base | Antimicrobial properties |

| N-(4-Chlorophenyl)-2-thioxoquinazolinone | Thioether functionality; chlorinated phenyl | Inhibitory effects on enzymes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

A structurally similar compound, 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1146034-20-9), shares the 3,4-dihydroquinazoline-4-oxo scaffold but differs in substituents:

- Position 3 : 4-Chlorobenzyl vs. phenethyl in the target compound.

- Position 7 : 4-Fluorobenzyl carboxamide vs. N-propyl carboxamide.

The N-propyl chain in the target compound likely enhances membrane permeability relative to the 4-fluorobenzyl group in the analogue .

Heterocyclic Analogues with 1,3,4-Oxadiazole Cores

describes 2-((2-fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 6), which shares the 2-fluorobenzylthio substituent but replaces the quinazoline core with a 1,3,4-oxadiazole ring. Key differences include:

- Core Structure : Oxadiazoles are smaller, more rigid, and less planar than quinazolines, affecting π-π stacking interactions.

- Substituents : The trifluoromethylpyrazole group in Compound 6 introduces strong electron-withdrawing effects, whereas the target compound’s phenethyl and N-propyl groups prioritize hydrophobic interactions.

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to chlorine, which may enhance steric hindrance and alter binding pocket interactions .

- Phenethyl vs.

- N-Propyl Carboxamide : This group balances solubility and lipophilicity, whereas bulkier substituents (e.g., benzyl) may reduce bioavailability .

Pharmacological Potential

While specific data for the target compound are unavailable, quinazolines are known to inhibit kinases (e.g., EGFR) and topoisomerases. The oxadiazole analogue (Compound 1) showed moderate activity in preliminary screens, suggesting the 2-fluorobenzylthio group may contribute to target engagement . Molecular docking studies (e.g., AutoDock Vina ) could predict binding modes relative to analogues, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, and what factors critically influence reaction yields?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the quinazoline core formation, followed by thioether linkage and carboxamide functionalization. Key steps include nucleophilic substitution for thioether bond formation and carboxamide coupling. Solvents like dimethylformamide (DMF) or dioxane are used under reflux, with catalysts such as zinc chloride to enhance reactivity. Reaction temperature (e.g., 170–210°C) and solvent polarity significantly impact yield and purity. Parallel methods for analogous compounds suggest recrystallization in ethanol or THF for purification .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For crystalline intermediates, X-ray diffraction (XRD) provides definitive structural confirmation. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and thioether (C-S) bonds .

Q. How can computational tools like AutoDock Vina predict the compound’s binding affinity to biological targets?

- Methodological Answer : AutoDock Vina employs a scoring function to evaluate ligand-receptor interactions. Prepare the compound’s 3D structure using software like Open Babel, then dock it into the target protein’s active site (e.g., kinase domains). Grid maps are auto-generated to assess binding energy (ΔG). Multithreading accelerates calculations, and clustering analysis identifies dominant binding modes. Validation against experimental IC₅₀ values resolves discrepancies between in silico and in vitro results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against specific enzyme targets?

- Methodological Answer : Systematically modify substituents (e.g., fluorobenzyl, phenethyl groups) and evaluate inhibitory effects via enzymatic assays (e.g., kinase inhibition). Use molecular dynamics simulations to analyze steric/electronic effects on binding. For example, increasing fluorine substitution may enhance hydrophobic interactions but reduce solubility. Dose-response curves and co-crystallization with targets (e.g., EGFR) validate SAR hypotheses .

Q. What experimental design strategies minimize variability in synthesizing this compound at scale?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Statistical tools (e.g., ANOVA) quantify parameter significance. Parallel synthesis in microreactors improves reproducibility for multi-step reactions .

Q. How can researchers resolve contradictions between computational binding predictions and in vitro assay results?

- Methodological Answer : Reassess docking parameters (e.g., protonation states, solvation effects) using molecular dynamics (MD) simulations. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, consider off-target interactions via proteome-wide affinity profiling. Cross-reference with cryo-EM or X-ray structures to refine docking models .

Q. What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity?

- Methodological Answer : Conduct pharmacokinetic (PK) studies in rodent models, measuring plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration. LC-MS/MS quantifies metabolite formation. For toxicity, use Ames tests (mutagenicity) and acute/chronic toxicity assays in accordance with OECD guidelines. Histopathological analysis identifies organ-specific effects .

Q. How can process intensification strategies improve yield during scale-up synthesis?

- Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce reaction times. Use membrane separation technologies for efficient purification. Process analytical technology (PAT) tools (e.g., inline FTIR) monitor critical quality attributes (CQAs) in real time. Optimize solvent recovery systems to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.